
Prégnanolone
Vue d'ensemble
Description
. Elle est étroitement liée à l’alloprégnanolone et présente des propriétés similaires. La this compound est connue pour ses effets sédatifs, anxiolytiques, anesthésiques et anticonvulsivants .
Applications De Recherche Scientifique
Pregnanolone has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role as a neurosteroid and its effects on the central nervous system.
Industry: Used in the production of steroid-based pharmaceuticals.
Mécanisme D'action
La prégnanolone agit comme un modulateur allostérique positif du récepteur GABA A et un modulateur allostérique négatif du récepteur de la glycine . Elle diminue l’activité du neurotransmetteur calmant GABA et stimule les récepteurs NMDA . Cette modulation des systèmes de neurotransmetteurs est essentielle pour ses effets sédatifs, anxiolytiques, anesthésiques et anticonvulsivants.
Analyse Biochimique
Biochemical Properties
Pregnanolone interacts with various enzymes, proteins, and other biomolecules. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . Pregnanolone is also a negative allosteric modulator of the CB1 receptor , and it has been found to bind with high, nanomolar affinity to microtubule-associated protein 2 (MAP2) in the brain .
Cellular Effects
Pregnanolone has significant effects on various types of cells and cellular processes. It affects synaptic functioning, is neuroprotective, and enhances myelinization . Pregnanolone and its sulfate ester may improve cognitive and memory function . In addition, they may have protective effects against schizophrenia .
Molecular Mechanism
Pregnanolone exerts its effects at the molecular level through various mechanisms. As a negative allosteric modulator of the CB1 receptor, pregnanolone is involved in a natural negative feedback loop against CB1 receptor activation in animals . It prevents CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .
Temporal Effects in Laboratory Settings
The effects of pregnanolone can change over time in laboratory settings. The elimination half-life of pregnanolone is between 0.9 and 3.5 hours . This suggests that the effects of pregnanolone on cellular function may vary over time, potentially due to factors such as the compound’s stability and degradation.
Metabolic Pathways
Pregnanolone is involved in several metabolic pathways. It is synthesized from cholesterol via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase . This process involves the conversion of cholesterol into pregnenolone, which can then be converted into various other hormones through enzymatic reactions .
Transport and Distribution
Pregnanolone is produced mainly in the adrenal glands, the gonads, and the brain . Most circulating pregnanolone is derived from the adrenal cortex . This suggests that pregnanolone is transported and distributed within cells and tissues, potentially involving various transporters or binding proteins.
Subcellular Localization
Given that pregnanolone is synthesized from cholesterol in the adrenal glands, gonads, and brain , it is likely that pregnanolone is localized in the cells of these tissues
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La prégnanolone est synthétisée à partir de la progestérone par l’intermédiaire des enzymes 5β-réductase et 3α-hydroxystéroïde déshydrogénase, la 5β-dihydroprogestérone étant un intermédiaire métabolique .
Méthodes de production industrielle : La production microbiologique de this compound à partir de stérols implique l’utilisation de souches recombinantes exprimant le système enzymatique cholestérol hydroxylase/C20-C22 lyase (CH/L) de la stéroïdogenèse mammalienne. Par exemple, une souche recombinante de Mycolicibacterium smegmatis exprimant le système de stéroïdogenèse du cortex surrénalien bovin peut transformer le cholestérol et le phytostérol pour former de la this compound .
Analyse Des Réactions Chimiques
Types de réactions : La prégnanolone subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.
Réactifs et conditions courantes :
Oxydation : La this compound peut être oxydée pour former de la 5β-dihydroprogestérone.
Réduction : Réduction de la progestérone à l’aide des enzymes 5β-réductase et 3α-hydroxystéroïde déshydrogénase.
Substitution : La this compound peut subir des réactions de substitution pour former des dérivés comme le sulfate de prégnénolone.
Principaux produits :
Oxydation : 5β-dihydroprogestérone.
Réduction : La this compound elle-même.
Substitution : Sulfate de prégnénolone.
4. Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de diverses hormones stéroïdiennes.
Biologie : Étudiée pour son rôle de neurostéroïde et ses effets sur le système nerveux central.
Industrie : Utilisée dans la production de produits pharmaceutiques à base de stéroïdes.
Comparaison Avec Des Composés Similaires
La prégnanolone est étroitement liée à plusieurs autres neurostéroïdes, notamment :
Allothis compound (3α,5α-tétrahydroprogestérone) : Propriétés et effets similaires, mais diffère dans la stéréochimie des atomes d’hydrogène aux positions 3 et 5.
Épithis compound (3β,5β-tétrahydroprogestérone) : Structure similaire, mais diffère dans la configuration du groupe hydroxyle en position 3.
Hydroxydione : Un autre neurostéroïde aux effets similaires.
Isothis compound (3β,5α-tétrahydroprogestérone) : Structure similaire, mais diffère dans la configuration du groupe hydroxyle en position 3.
Rénanolone : Un autre composé apparenté présentant des propriétés similaires.
La this compound se distingue par sa configuration spécifique et ses effets puissants sur les récepteurs GABA A et de la glycine, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.
Propriétés
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-YZRLXODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046342 | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-20-1 | |
| Record name | Pregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pregnanolone II | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eltanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5β-Pregnan-3α-ol-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
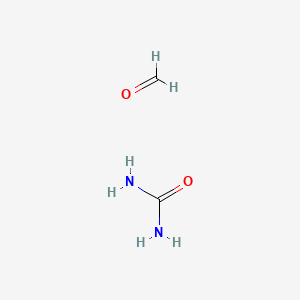
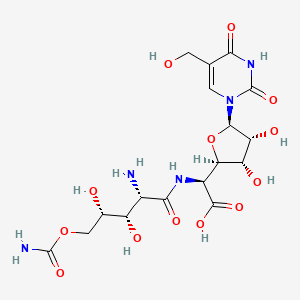
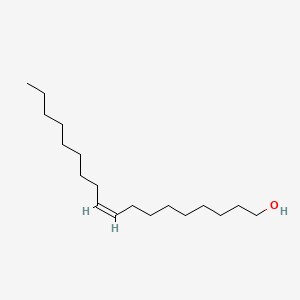

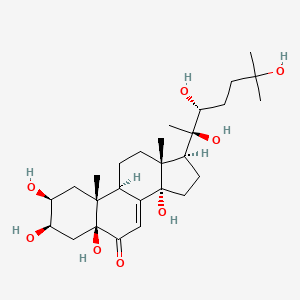


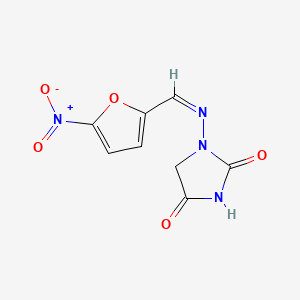
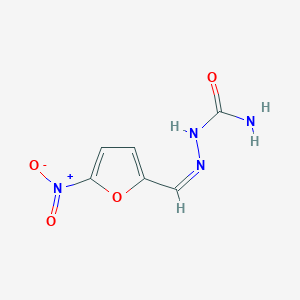
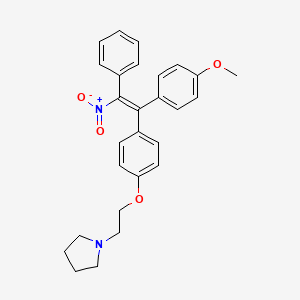
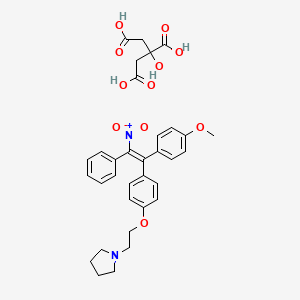
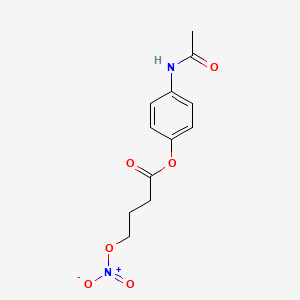
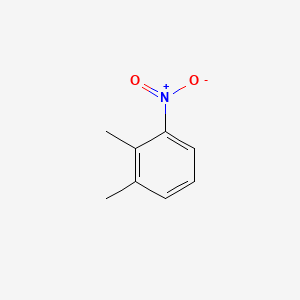
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
